2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-

Catalog No.
S11251565
CAS No.
2416131-46-7
M.F
C39H45N9O5
M. Wt
719.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-d...

CAS Number

2416131-46-7

Product Name

2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)-

IUPAC Name

3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide

Molecular Formula

C39H45N9O5

Molecular Weight

719.8 g/mol

InChI

InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m0/s1

InChI Key

XLWJWCMQMBVNSG-ACXKHFGCSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N

Isomeric SMILES

C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N

2-Pyrazinecarboxamide, 3-[[4-[1-[[(3S)-1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-3-pyrrolidinyl]methyl]-4-piperidinyl]phenyl]amino]-5-(1-piperidinyl)- is a complex organic compound featuring multiple functional groups and a distinctive structure that includes a pyrazine ring. Its molecular formula reflects a rich array of nitrogen-containing moieties, which are significant for various biological activities. The compound is characterized by its intricate arrangement of piperidine and pyrrolidine rings, contributing to its potential pharmacological properties.

Typical of amides and heterocycles. Notably, it can undergo nucleophilic substitutions and electrophilic additions due to the presence of functional groups such as the amide and pyrazine rings. For instance, reactions involving fluorination have been explored, where the compound can be modified to enhance its biological activity or alter its pharmacokinetic properties .

Research indicates that compounds similar to 2-Pyrazinecarboxamide exhibit significant biological activities, particularly as antiviral agents. For example, derivatives of pyrazinecarboxamide have shown efficacy against viral infections, including influenza and other RNA viruses. The presence of multiple nitrogen atoms in the structure often correlates with enhanced interaction with biological targets, such as viral enzymes or receptors .

The synthesis of 2-Pyrazinecarboxamide and its derivatives typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution: Utilizing various nucleophiles to modify the pyrazine ring.
  • Condensation reactions: Forming the amide bond through reactions between carboxylic acids and amines.
  • Fluorination techniques: Employing reagents like Selectfluor® to introduce fluorine atoms into the structure, enhancing biological activity .

Due to its structural complexity and biological potential, 2-Pyrazinecarboxamide can be applied in several fields:

  • Pharmaceuticals: As a lead compound in drug discovery for antiviral medications.
  • Chemical Biology: Investigating interactions with biological macromolecules.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Studies on interaction profiles reveal that 2-Pyrazinecarboxamide interacts with various biological targets. These interactions are typically assessed through:

  • Binding affinity studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Molecular docking simulations: Predicting potential binding sites and affinities based on structural data.
  • In vitro assays: Testing biological activity against cell lines or pathogens to confirm efficacy .

Several compounds share structural characteristics with 2-Pyrazinecarboxamide, including:

Compound NameKey FeaturesBiological Activity
Favipiravir (T-705)Fluorinated pyrazine derivativeAntiviral against RNA viruses
PyrazinamideSimple pyrazinecarboxamideAntitubercular agent
T-1105 (3-hydroxy-pyrazinecarboxamide)Hydroxy-substituted derivativeAntiviral activity

These compounds highlight the diversity within the pyrazinecarboxamide class while emphasizing the unique structural features of 2-Pyrazinecarboxamide that may confer distinct pharmacological properties.

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

719.35436557 g/mol

Monoisotopic Mass

719.35436557 g/mol

Heavy Atom Count

53

UNII

LSC67HA8DE

Dates

Modify: 2024-08-08

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